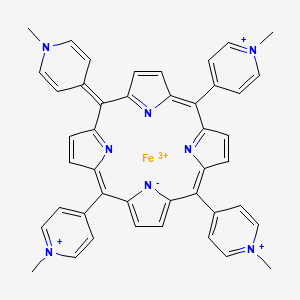

Tetrakis(N-methyl-4-pyridinium)yl-porphine iron(III) complex

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tetrakis(N-methyl-4-pyridinium)yl-porphine iron(III) complex, commonly known as FeTMPyP, is a metalloporphyrin complex that has been extensively studied for its potential applications in various fields. This complex is a redox-active compound that can interact with biological molecules such as DNA, RNA, and proteins.

科学的研究の応用

Protein Nitration

Fet4MPyP: has been studied for its role in the nitration of protein tyrosine residues, a process that occurs under oxidative stress and can lead to various diseases. Understanding its mechanism can provide insights into the prevention and treatment of conditions associated with protein nitration .

Supramolecular Chemistry

The compound’s ability to form supramolecular assemblies is of interest in the field of supramolecular chemistry. These assemblies have potential applications in creating novel materials with specific functions, such as molecular recognition, self-healing materials, and drug delivery systems .

作用機序

Target of Action

Fet4MPyP, also known as iron(3+);5,10,15-tris(1-methylpyridin-1-ium-4-yl)-20-(1-methylpyridin-4-ylidene)porphyrin-22-ide or Tetrakis(N-methyl-4-pyridinium)yl-porphine iron(III) complex, primarily targets reactive oxygen species (ROS) and nuclear factor kappa B (NF-kappaB) .

Mode of Action

Fet4MPyP acts as a potent antioxidant and inhibitor of NF-kappaB activation . It effectively scavenges reactive oxygen species (ROS), including hydroxyl radicals and superoxide anion radicals . It also inhibits the activation of NF-kappaB, a key transcription factor involved in inflammatory responses .

Biochemical Pathways

Fet4MPyP affects the oxidative stress pathway and the NF-kappaB signaling pathway . By scavenging ROS, it reduces oxidative stress, a condition characterized by an imbalance between the production of ROS and the ability of the body to counteract their harmful effects . By inhibiting NF-kappaB activation, it modulates the expression of genes involved in inflammation, immune response, and cell survival .

Pharmacokinetics

It is known to be orally active , suggesting that it can be absorbed through the gastrointestinal tract

Result of Action

Fet4MPyP has been shown to reduce nitrative stress and increase autophagy . It also reduces poly (ADP-ribose) polymerase (PARP) over-activation and neuroinflammation in chronic constriction injury (CCI)-induced rats, and ameliorates functional, behavioral, and biochemical deficits .

Action Environment

The action of Fet4MPyP can be influenced by various environmental factors. For instance, the presence of ROS and NF-kappaB in the cellular environment is crucial for its antioxidant and anti-inflammatory activities The pH and temperature of the environment may also affect its stability and efficacy

特性

IUPAC Name |

iron(3+);5,10,15-tris(1-methylpyridin-1-ium-4-yl)-20-(1-methylpyridin-4-ylidene)porphyrin-22-ide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H36N8.Fe/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;/h5-28H,1-4H3;/q+2;+3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPPUTYQVYHFIFJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=C2C3=NC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)C=C3)C=C1.[Fe+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H36FeN8+5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30209226 |

Source

|

| Record name | Tetrakis(N-methyl-4-pyridinium)yl-porphine iron(III) complex | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30209226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

732.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fet4MPyP | |

CAS RN |

60489-13-6 |

Source

|

| Record name | Tetrakis(N-methyl-4-pyridinium)yl-porphine iron(III) complex | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060489136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrakis(N-methyl-4-pyridinium)yl-porphine iron(III) complex | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30209226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(10S,13R,14R,16S,17R)-16-hydroxy-17-[(2S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1198473.png)